

# Spectroscopic Profile of 4-[2-(Methylamino)ethyl]pyridine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **4-[2-(Methylamino)ethyl]pyridine**

Cat. No.: **B1345710**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-[2-(Methylamino)ethyl]pyridine** (CAS No: 55496-55-4), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The spectroscopic data for **4-[2-(Methylamino)ethyl]pyridine** are summarized in the tables below, providing a clear and concise reference for its structural characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Predicted)

Due to the limited availability of public experimental <sup>1</sup>H NMR data with full assignments, the following table presents predicted chemical shifts. These predictions are based on computational algorithms and should be used as a reference guide for experimental verification.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Pyridine H-2, H-6	8.50	d	5.9
Pyridine H-3, H-5	7.15	d	5.9
-CH <sub>2</sub> - (ethyl, adjacent to pyridine)	2.85	t	7.5
-CH <sub>2</sub> - (ethyl, adjacent to NH)	2.75	t	7.5
N-CH <sub>3</sub>	2.45	s	-
N-H	- (variable)	br s	-

### <sup>13</sup>C NMR

The following table is based on available spectral data.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Pyridine C-4	~149.8
Pyridine C-2, C-6	~149.6
Pyridine C-3, C-5	~123.8
-CH <sub>2</sub> - (ethyl, adjacent to pyridine)	~35.5
-CH <sub>2</sub> - (ethyl, adjacent to NH)	~52.0
N-CH <sub>3</sub>	~36.5

## Infrared (IR) Spectroscopy

The key absorption bands observed in the IR spectrum of **4-[2-(Methylamino)ethyl]pyridine** are presented below.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
~3300	Medium, Broad	N-H Stretch (secondary amine)
~3020	Medium	C-H Stretch (aromatic)
~2940, ~2850	Strong	C-H Stretch (aliphatic)
~1600, ~1560	Strong	C=C Stretch (pyridine ring)
~1410	Medium	C-H Bend (aliphatic)
~1000	Medium	Ring Vibration (pyridine)
~810	Strong	C-H Out-of-plane Bend (aromatic)

## Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI).[\[1\]](#)

m/z	Relative Intensity (%)	Fragment Assignment
136	15	[M] <sup>+</sup> (Molecular Ion)
121	5	[M - CH <sub>3</sub> ] <sup>+</sup>
93	100	[M - C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup> (Tropylium-like ion)
44	40	[CH <sub>3</sub> NHCH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR

A sample of **4-[2-(Methylamino)ethyl]pyridine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For  $^1\text{H}$  NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans are necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is typically employed to simplify the  $^{13}\text{C}$  spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample of **4-[2-(Methylamino)ethyl]pyridine** is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

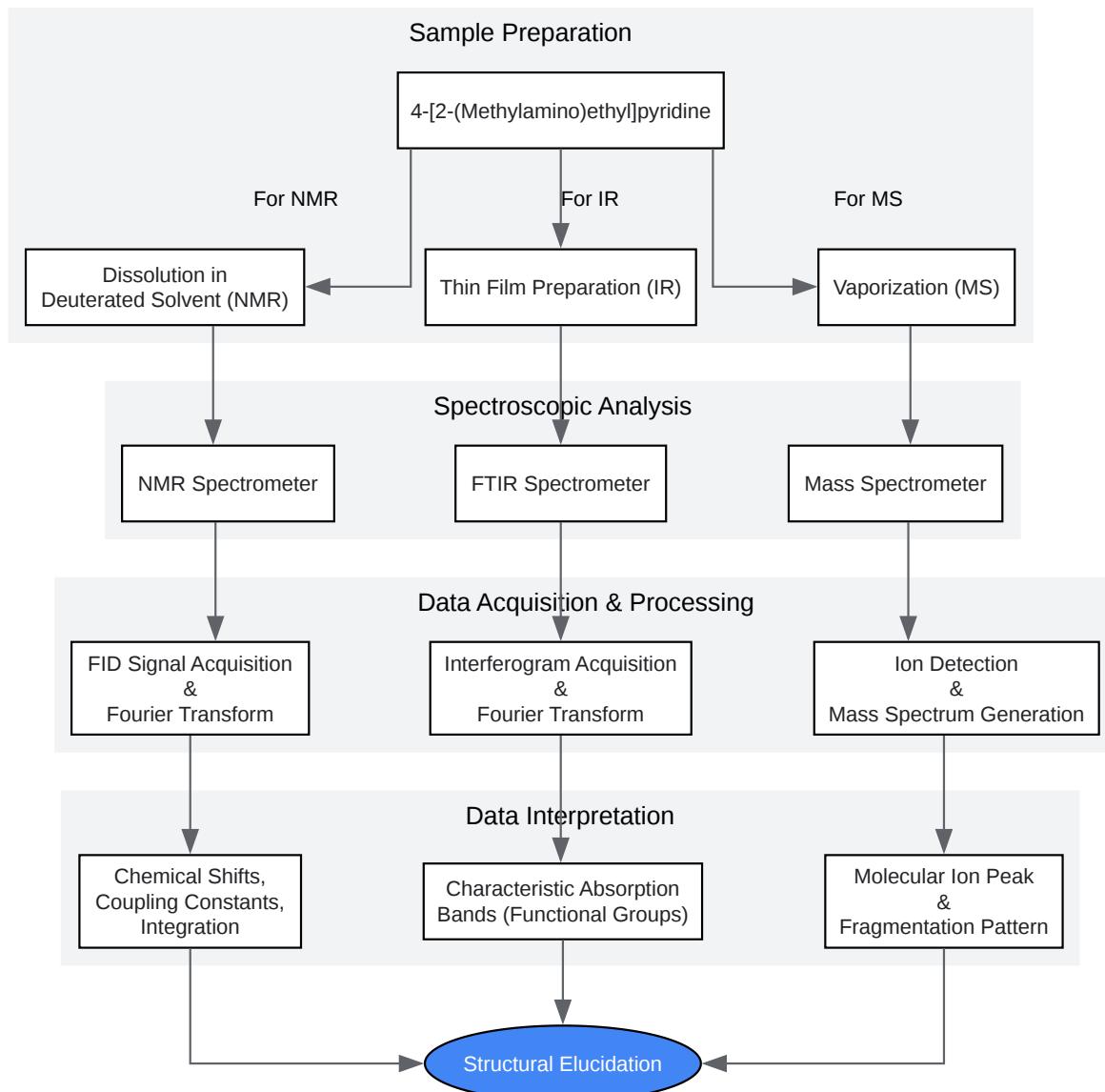
## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is performed by introducing a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

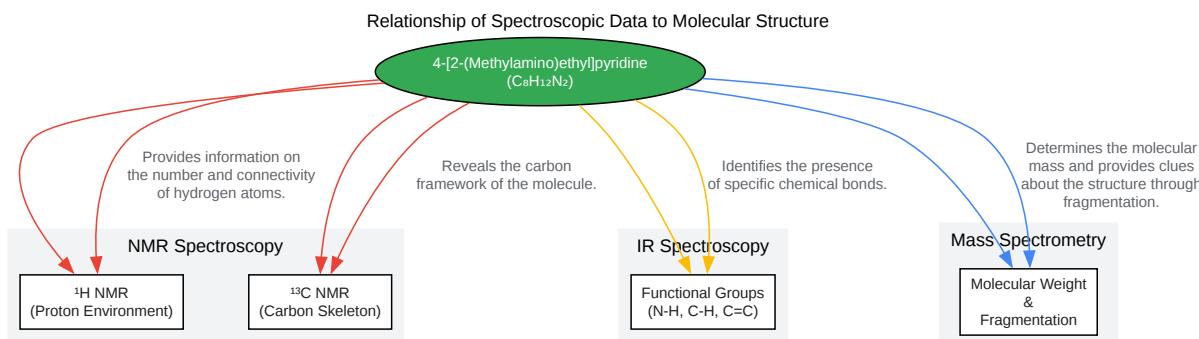
## Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic data and the molecular structure.

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## References

- 1. 4-(2-Methylamino)ethyl)pyridine [webbook.nist.gov]
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